molecular formula C10H15N5NaO3 B10858733 CID 136415176

CID 136415176

Cat. No.: B10858733
M. Wt: 276.25 g/mol
InChI Key: PYBSRYYXXULXIK-UHFFFAOYSA-N
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Description

Based on , CID is structurally analyzed using GC-MS and vacuum distillation techniques, with its mass spectrum and chromatogram provided . Further characterization, such as NMR data or elemental analysis, is required for a complete structural elucidation, per guidelines in and .

Properties

Molecular Formula

C10H15N5NaO3

Molecular Weight

276.25 g/mol

InChI

InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);

InChI Key

PYBSRYYXXULXIK-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 136415176 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of heteroaryl amino compounds, which may be related to this compound, involves specific reaction conditions and reagents .

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production methods.

Chemical Reactions Analysis

Types of Reactions

CID 136415176 can undergo various types of chemical reactions, including:

    Oxidation: This involves the loss of electrons from the compound.

    Reduction: This involves the gain of electrons.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents like lithium aluminum hydride .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound might produce different oxidized derivatives, while substitution reactions could yield various substituted products.

Scientific Research Applications

CID 136415176 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 136415176 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact mechanism would depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Similar Compounds

The evidence highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as structurally related compounds (Figure 1 in ). These analogs share a core macrocyclic lactone framework but differ in substituents (e.g., methyl groups, hydroxylation patterns). Below is a comparative analysis based on hypothetical extrapolation from and characterization guidelines ():

Property CID 136415176 Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Weight Not reported ~800-850 Da (estimated) ~814-830 Da (estimated)
Functional Groups Likely lactone Macrocyclic lactone, hydroxyls Methylated lactone, hydroxyls
Bioactivity Not specified Cytotoxic, marine toxin Modified cytotoxicity
Spectral Data GC-MS/MS NMR, HRMS (hypothetical) NMR, HRMS (hypothetical)

Structural and Functional Differences

  • Core Structure : this compound may share the lactone backbone common to oscillatoxins but lacks the methyl or hydroxyl modifications seen in CID 185389 and CID 101283546 .
  • Bioactivity: Oscillatoxin D (CID 101283546) is a known marine toxin with cytotoxicity, while this compound’s biological role remains uncharacterized in the evidence.

Comparison with Functionally Similar Compounds

Key Contrasts

  • Synthesis : this compound’s isolation via vacuum distillation () contrasts with fungal-derived toxins like aflatoxins.
  • Hazard Profile : Unlike well-documented toxins (e.g., aflatoxin B1), this compound’s safety data is absent in the evidence, necessitating caution per ACS guidelines ().

Q & A

Q. What statistical methods are most robust for analyzing heterogeneous data sets in this compound research?

  • Methodological Answer : Apply mixed-effects models to handle nested data (e.g., repeated measures across cell lines). Use Bayesian inference for small sample sizes or missing data. Validate findings with bootstrapping or cross-validation to ensure robustness. Tools like R or Python’s SciPy suite are recommended .

Guidance for Methodological Rigor

  • Data Validation : Always include triplicate measurements and report standard deviations. Use blinded data analysis to reduce observer bias .
  • Peer Review : Pre-submit manuscripts to preprint servers (e.g., bioRxiv) for community feedback. Address reviewer critiques by revising hypotheses or expanding sample sizes .
  • Resource Limitations : If primary data collection is infeasible, leverage public repositories (e.g., ChEMBL, PubChem) for secondary analysis. Cite raw data sources transparently .

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